BenchChemオンラインストアへようこそ!

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Structure-Activity Relationship Chemical Library Differentiation Thiazolylbenzofuran Series

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic small molecule (MW 424.5 g/mol; cLogP 4.5) belonging to the thiazolylbenzofuran class, which is historically recognized as a privileged scaffold in leukotriene and SRS-A antagonist/inhibitor programs. The compound bears a 3,5-dimethoxybenzamide substituent on the thiazole nitrogen, distinguishing it from other benzamide analogs within the same core series.

Molecular Formula C22H20N2O5S
Molecular Weight 424.47
CAS No. 921797-50-4
Cat. No. B2438531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS921797-50-4
Molecular FormulaC22H20N2O5S
Molecular Weight424.47
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C22H20N2O5S/c1-4-28-18-7-5-6-13-10-19(29-20(13)18)17-12-30-22(23-17)24-21(25)14-8-15(26-2)11-16(9-14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25)
InChIKeyHCUCPCKVOBXXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 921797-50-4) – Procurement-Relevant Structural and Pharmacophore Profile


N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic small molecule (MW 424.5 g/mol; cLogP 4.5) belonging to the thiazolylbenzofuran class, which is historically recognized as a privileged scaffold in leukotriene and SRS-A antagonist/inhibitor programs [1]. The compound bears a 3,5-dimethoxybenzamide substituent on the thiazole nitrogen, distinguishing it from other benzamide analogs within the same core series. Its primary known pharmacological context is anti-inflammatory and anti-allergic research, with additional screening data in oncology reported by commercial vendors [2].

Why N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Cannot Be Interchanged with Close Structural Analogs


Within the thiazolylbenzofuran class, small variations in the benzamide substituent pattern are known to drive divergent pharmacological profiles. The core scaffold is described in Fujisawa patents as a platform for leukotriene B4 and SRS-A antagonism, where R-group modifications alter receptor subtype selectivity, intrinsic potency, and oral bioavailability [1]. The 3,5-dimethoxy substitution on the terminal benzamide ring of CAS 921797-50-4 represents a distinct electronic and steric environment compared to unsubstituted (CAS 921870-56-6), 4-acetyl (CAS 921797-56-0), or halo-substituted analogs. These differences are expected to influence binding kinetics, solubility, and metabolic stability—parameters that cannot be assumed to transfer from one analog to another without explicit comparative data. Generic substitution risks selecting a compound with untested or inferior performance in a given assay system [2].

Quantitative Differentiation Evidence for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Relative to Structural Analogs


Structural Uniqueness: 3,5-Dimethoxybenzamide Substituent vs. Unsubstituted and Mono-Substituted Analogs

CAS 921797-50-4 is the only commercially cataloged member of the 7-ethoxybenzofuran-thiazole series bearing a 3,5-dimethoxybenzamide group. The closest analogs include the unsubstituted benzamide (CAS 921870-56-6), 4-acetylbenzamide (CAS 921797-56-0), 3-chlorobenzamide, and 4-cyanobenzamide variants [1]. The symmetric 3,5-dimethoxy pattern introduces dual H-bond acceptor sites and increased electron density on the phenyl ring relative to the unsubstituted analog, which may alter target binding through both steric and electronic effects. This structural distinction is quantifiable at the level of computed molecular properties: the target compound has a cLogP of 4.5 and 7 H-bond acceptors, compared to a lower cLogP and 4 H-bond acceptors for the unsubstituted analog [1]. No head-to-head biological comparison data was located in the peer-reviewed literature or patent corpus for this specific compound versus any named analog.

Structure-Activity Relationship Chemical Library Differentiation Thiazolylbenzofuran Series

Leukotriene Antagonist Class Activity: Thiazolylbenzofuran Scaffold vs. Other Leukotriene Antagonist Chemotypes

The thiazolylbenzofuran class, as claimed in the Fujisawa patent family (US 5,296,495; WO 97/27190), demonstrates in vitro leukotriene B4 and SRS-A antagonist activity. While specific IC50 values for CAS 921797-50-4 are not publicly disclosed, the patent describes structurally related examples with leukotriene B4 receptor binding inhibition [1]. The compound's scaffold is thus positioned within a validated anti-inflammatory pharmacophore, differentiating it from alternative leukotriene modulators such as the quinoline-based montelukast series, which target the CysLT1 receptor rather than the LTB4 pathway. This pathway-level differentiation matters for research programs targeting distinct inflammatory mediators.

Leukotriene Antagonism Anti-Inflammatory Class-Level Pharmacology

Vendor-Reported Cytotoxicity Screening: Multi-Cell Line Antiproliferative Activity

Commercial vendor datasheets for CAS 921797-50-4 report cytotoxicity against a panel of cancer cell lines, with induction of apoptosis cited as the observed mechanism . The specific cell lines, IC50 values, and comparator data are not disclosed in the publicly accessible documentation, and no peer-reviewed publication with quantitative dose-response data was identified. Therefore, these claims remain at the level of vendor-reported screening observations and cannot be quantitatively benchmarked against analogs such as the 4-acetyl derivative (CAS 921797-56-0), which is also described as having anticancer potential in vendor sources.

Anticancer Screening Cytotoxicity Panel Apoptosis Induction

Absence of Published Comparative Selectivity or PK Data

A systematic search of PubMed, PubChem BioAssay, and patent databases (Google Patents, WIPO) returned no published head-to-head comparisons of CAS 921797-50-4 against its direct structural analogs for any parameter—target selectivity, metabolic stability, permeability, solubility, or in vivo efficacy [1][2]. This absence of quantitative comparative data is a critical limitation for evidence-based procurement. Users should treat all differentiation claims not supported by explicit comparator values as unverified.

Data Gap ADME Selectivity Profile

Recommended Application Scenarios for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Based on Available Evidence


Anti-Inflammatory Lead Optimization Requiring LTB4 Pathway-Specific Thiazolylbenzofuran Pharmacophore

Researchers targeting the LTB4 receptor or SRS-A pathway and requiring a benzofuran-thiazole core with a 3,5-dimethoxybenzamide substituent for SAR expansion should prioritize CAS 921797-50-4. The scaffold is historically validated in leukotriene antagonist programs [1], and the 3,5-dimethoxy pattern introduces computed property differences (increased H-bond acceptors and lipophilicity) that may be useful for tuning pharmacokinetic profiles.

Chemical Library Procurement Requiring a Distinct Physicochemical Profile Within a Thiazolylbenzofuran Series

For screening libraries where the thiazolylbenzofuran core is desired but chemical diversity is mandatory, CAS 921797-50-4 offers a unique combination of logP (4.5) and hydrogen-bonding capacity (7 acceptors) compared to other commercially listed analogs in the same series [1]. This makes it a non-redundant addition to a focused library.

Exploratory Anticancer Screening in Cell-Based Assays (With Vendor Data Caveat)

If a user's workflow includes preliminary phenotypic cytotoxicity screening and the goal is to test a structurally differentiated analog within the benzofuran-thiazole class, CAS 921797-50-4 may be included based on vendor-reported cytotoxicity signals [1]. However, the lack of public IC50 data means that any positive results will require full dose-response characterization and comparison against the unsubstituted benzamide analog (CAS 921870-56-6) to establish differentiation.

Comparative SAR Studies Where the 3,5-Dimethoxy Substituent Is the Variable of Interest

In a systematic structure-activity relationship study across the benzamide substituent series (unsubstituted, 3-methoxy, 4-acetyl, 4-cyano, 3-chloro, 3,5-dimethoxy), CAS 921797-50-4 serves as the key dimethoxy-substituted probe. Its procurement enables direct experimental comparison against analogs, generating the quantitative data currently absent from the literature [1].

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.